tert-butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
Tert-butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate, also known as 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylic acid tert-butyl ester, is a synthetic compound used for a variety of scientific research applications. This compound is composed of a tert-butyl group, a phenyl group, and a carboxyl group, and is one of the most widely used compounds in the field of synthetic organic chemistry. In
Scientific Research Applications
Synthesis and Applications in Anticancer Drugs
Tert-butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is an essential intermediate in the synthesis of small molecule anticancer drugs. A study by (Zhang, Ye, Xu, & Xu, 2018) developed a rapid and high-yield synthetic method for a related compound, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which is significant in creating inhibitors targeting the PI3K/AKT/mTOR pathway in cancer. The compound is noted for its potential in overcoming resistance in cancer treatment.
Research in Molecular Structures
A study focused on the structural aspects of similar compounds. For instance, (Didierjean et al., 2004) conducted X-ray studies to reveal molecular structures and bonding characteristics of tert-butyl derivatives. Such research is crucial for understanding the compound's behavior in different conditions and its potential applications in various fields, including pharmaceuticals and materials science.
Application in Organic Synthesis
Research by (Moskalenko & Boev, 2014) on tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, a related compound, highlights its role in organic synthesis. This compound was utilized in palladium-catalyzed coupling reactions, demonstrating its importance as a building block in the synthesis of complex organic molecules.
Potential in Drug Synthesis
(Wang, Wang, Tang, & Xu, 2015) explored the synthesis of a key intermediate of Vandetanib, highlighting the significance of tert-butyl derivatives in the development of clinically important drugs. This research underscores the compound's utility in the pharmaceutical industry, particularly in synthesizing targeted therapeutic agents.
properties
IUPAC Name |
tert-butyl 4-(2-cyanophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-10-8-13(9-11-19)15-7-5-4-6-14(15)12-18/h4-8H,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRUBXNQVAOTCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601147528 | |
Record name | 1,1-Dimethylethyl 4-(2-cyanophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601147528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
194669-38-0 | |
Record name | 1,1-Dimethylethyl 4-(2-cyanophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194669-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-(2-cyanophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601147528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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